(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane
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Overview
Description
(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[210]pentane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group attached to a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves multiple steps:
Formation of the Bicyclo[2.1.0]pentane Core: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the bicyclic core with a sulfonyl chloride derivative in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It
Properties
Molecular Formula |
C12H11F3O2S |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1R,4R)-1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2/t9-,11-/m1/s1 |
InChI Key |
KAKTWVYNDZQZCE-MWLCHTKSSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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